molecular formula C30H27N3O5S B304434 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No. B304434
M. Wt: 541.6 g/mol
InChI Key: WPSMGYJKWDHEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide, also known as Compound X, is a novel chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. It belongs to the class of pyridine derivatives and has a molecular weight of 526.64 g/mol.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. It also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in the treatment of cancer. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as to inhibit the formation of new blood vessels (angiogenesis) that are necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X in lab experiments is its specificity for cancer cells. It has been shown to have minimal effects on normal cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X. One direction is to further investigate its mechanism of action and to identify other pathways and enzymes that it may inhibit. Another direction is to study its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, more research is needed to determine the optimal dosage and administration of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X for the treatment of cancer.

Synthesis Methods

2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis involves the condensation of 4-(3,4,5-trimethoxyphenyl)-2-pyridinethiol with 2-bromoacetophenone, followed by the reaction with 2-methoxyaniline and subsequent oxidation with potassium permanganate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Molecular Formula

C30H27N3O5S

Molecular Weight

541.6 g/mol

IUPAC Name

2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C30H27N3O5S/c1-35-25-13-9-8-12-23(25)32-28(34)18-39-30-22(17-31)21(16-24(33-30)19-10-6-5-7-11-19)20-14-26(36-2)29(38-4)27(15-20)37-3/h5-16H,18H2,1-4H3,(H,32,34)

InChI Key

WPSMGYJKWDHEON-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N

Origin of Product

United States

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